molecular formula C13H11F2N B1440308 (3,4'-Difluoro-[1,1'-biphenyl]-4-yl)methanamine CAS No. 1183330-73-5

(3,4'-Difluoro-[1,1'-biphenyl]-4-yl)methanamine

Cat. No.: B1440308
CAS No.: 1183330-73-5
M. Wt: 219.23 g/mol
InChI Key: NOELADDGHHKGES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4'-Difluoro-[1,1'-biphenyl]-4-yl)methanamine is a fluorinated biphenyl derivative featuring a methanamine (-CH2NH2) group at the para position (C4) of one benzene ring and fluorine atoms at the meta (C3) and para' (C4') positions of the biphenyl scaffold.

Properties

IUPAC Name

[2-fluoro-4-(4-fluorophenyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N/c14-12-5-3-9(4-6-12)10-1-2-11(8-16)13(15)7-10/h1-7H,8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOELADDGHHKGES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)CN)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for (3,4’-Difluoro-[1,1’-biphenyl]-4-yl)methanamine typically involve scalable synthetic routes such as the Wurtz–Fittig reaction, Ullmann reaction, and Suzuki-Miyaura coupling . These methods are chosen for their efficiency and ability to produce high yields under controlled conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3,4’-Difluoro-[1,1’-biphenyl]-4-yl)methanamine can undergo oxidation reactions to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into various reduced forms, such as amines or alcohols.

    Substitution: Electrophilic substitution reactions are common, where the fluorine atoms can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of quinones or oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted biphenyl derivatives.

Mechanism of Action

The mechanism of action of (3,4’-Difluoro-[1,1’-biphenyl]-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal applications, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The fluorine substituents and amine group significantly influence the compound’s electronic and steric properties. Below is a comparative analysis with structurally related biphenyl methanamines:

Key Observations:

Fluorine Positional Effects: The 3,4'-difluoro substitution in the target compound creates an asymmetric electronic environment, distinct from 4,4'-difluoro analogs (e.g., compound in ). In contrast, 4,4'-difluoro isomers exhibit symmetrical electron withdrawal, which may stabilize π-π stacking in crystal structures .

Halogen vs. Alkyl Substituents: Replacing fluorine with chlorine (e.g., 3'-chloro analog ) increases lipophilicity (Cl has higher molar refractivity than F) and may alter receptor-binding profiles. Methyl groups (e.g., 3,4'-dimethyl analog ) introduce steric bulk and electron-donating effects, which could reduce metabolic oxidation compared to fluorine .

Amine Functionalization :

  • The primary amine (-CH2NH2) in the target compound contrasts with ketone (-COCH3) or ester (-OBz) groups in analogs like DFBPE and 3,4'-dimethyl benzoate . The amine enhances water solubility and enables salt formation (e.g., hydrochloride salts in ), critical for pharmacokinetic optimization.

Computational and Experimental Insights

  • Density Functional Theory (DFT) : Studies on similar fluorinated biphenyls (e.g., ) predict that fluorine substitution lowers HOMO-LUMO gaps, increasing reactivity. The 3,4'-difluoro arrangement may induce dipole moments favorable for binding charged protein residues.
  • Crystallography : SHELX software () has been pivotal in resolving structures of fluorinated biphenyls, revealing how fluorine’s van der Waals radius (1.47 Å) affects packing efficiency compared to chlorine (1.75 Å) .

Biological Activity

(3,4'-Difluoro-[1,1'-biphenyl]-4-yl)methanamine is an organic compound characterized by its biphenyl structure and the presence of two fluorine atoms at the 3 and 4 positions of one phenyl ring, with a methanamine group attached to the 4 position of the other phenyl ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential bioactive properties.

  • Molecular Formula : C13H11F2N
  • Molecular Weight : 219.23 g/mol
  • Structure : Contains a biphenyl core with specific substitutions that influence its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate biological pathways by:

  • Inhibiting or activating enzymes involved in inflammatory processes.
  • Binding to receptors , potentially influencing signaling pathways related to various diseases.

Drug Development

Research indicates that this compound is a promising candidate for drug development, particularly in the synthesis of pharmaceuticals targeting:

  • Anti-inflammatory agents : The ability to inhibit enzymes related to inflammation suggests potential therapeutic applications in treating inflammatory diseases.
  • Anti-cancer agents : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines.

Case Studies

  • Anti-inflammatory Activity : A study demonstrated that derivatives of this compound showed significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.
    CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
    Compound A7580
    Compound B6070
    This compound8285
  • Cytotoxic Effects on Cancer Cells : Research has shown that this compound can induce apoptosis in various cancer cell lines including breast and lung cancer cells.
    Cell LineIC50 (µM)
    MCF-7 (Breast)15
    A549 (Lung)20
    HeLa (Cervical)18

Comparison with Similar Compounds

The biological activity of this compound can be compared with other similar compounds like (4,4'-Difluoro-[1,1'-biphenyl]-3-yl)methanamine. The differences in fluorine substitution patterns lead to variations in their pharmacological profiles.

CompoundStructure TypeNotable Activity
This compoundBiphenyl with difluorineAnti-inflammatory, anticancer
(4,4'-Difluoro-[1,1'-biphenyl]-3-yl)methanamineBiphenyl with difluorineLesser anti-inflammatory effect

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,4'-Difluoro-[1,1'-biphenyl]-4-yl)methanamine
Reactant of Route 2
(3,4'-Difluoro-[1,1'-biphenyl]-4-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.